2,3-O-异丙基-D-赤藓内酯

描述

2,3-O-Isopropylidene-D-erythronolactone is a biochemical reagent . It is a fundamental precursor used in the production of several medicinal compounds, including β-adrenergic receptor blockers, β-sympathomimetics, anti-arrhythmic, and anti-hypertensive agents .

Synthesis Analysis

This compound undergoes Aldol condensations with silyl ketene acetals . It is employed in spiroannulated carbohydrate synthesis . Convergent syntheses of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin have been accomplished using this chiral synthon .Molecular Structure Analysis

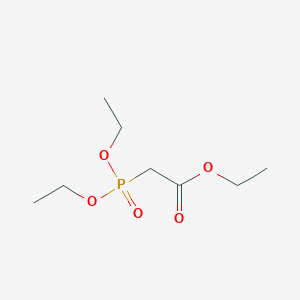

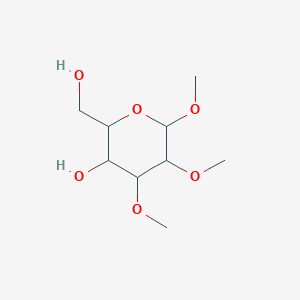

The molecular formula of 2,3-O-Isopropylidene-D-erythronolactone is C7H10O4 . Its molecular weight is 158.15 .Chemical Reactions Analysis

As mentioned earlier, 2,3-O-Isopropylidene-D-erythronolactone undergoes Aldol condensations with silyl ketene acetals . It is also used in the convergent syntheses of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin .Physical And Chemical Properties Analysis

2,3-O-Isopropylidene-D-erythronolactone is a solid at 20°C . Its melting point ranges from 66.0 to 70.0°C . The compound has a specific rotation [α]20/D of -116 to -123 degrees (C=1, H2O) .科学研究应用

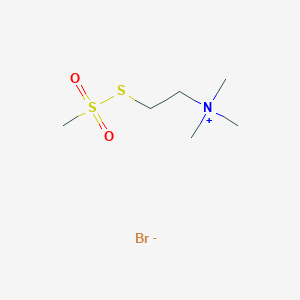

Aldol Condensations

This compound undergoes Aldol condensations with silyl ketene acetals . Aldol condensation is a key reaction in organic chemistry, involving the combination of two carbonyl compounds to form a new β-hydroxy carbonyl compound. This reaction is widely used in the synthesis of various organic compounds.

Spiroannulated Carbohydrate Synthesis

2,3-O-Isopropylidene-D-erythronolactone is employed in spiroannulated carbohydrate synthesis . Spiroannulated carbohydrates are a class of compounds that have found applications in the development of pharmaceuticals and agrochemicals due to their unique structural features.

Synthesis of Hydroxylated Indolizidines

This chiral synthon has been used in the convergent syntheses of a hydroxylated indolizidine . Indolizidines are a class of alkaloids that exhibit a wide range of biological activities, including antiviral, antitumor, and insecticidal properties.

Synthesis of Carbohydrate Substituted Benzoquinones

It has also been used in the synthesis of carbohydrate substituted benzoquinones . These compounds are of interest due to their potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Synthesis of Oxazole Segment of Calyculin

The compound has been used in the synthesis of the oxazole segment of calyculin . Calyculins are potent cytotoxins and tumor promoters isolated from marine sponges.

安全和危害

作用机制

Target of Action

It is known to be a biochemical reagent used in various organic and biological syntheses .

Mode of Action

2,3-O-Isopropylidene-D-erythronolactone undergoes Aldol condensations with silyl ketene acetals . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic syntheses.

Biochemical Pathways

The compound is employed in spiroannulated carbohydrate synthesis . It is also used in the convergent syntheses of a hydroxylated indolizidine, carbohydrate-substituted benzoquinones, and the oxazole segment of calyculin . These syntheses have been accomplished using this chiral synthon, indicating its role in the formation of complex organic structures.

Result of Action

The molecular and cellular effects of 2,3-O-Isopropylidene-D-erythronolactone’s action primarily involve the formation of new organic compounds through various synthesis processes . It serves as a key intermediate in these processes, contributing to the structural complexity of the resulting compounds.

属性

IUPAC Name |

(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPSMBYLYRPVGU-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(=O)C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2COC(=O)[C@@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-O-Isopropylidene-D-erythronolactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

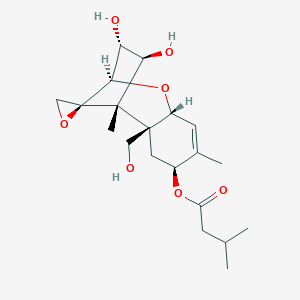

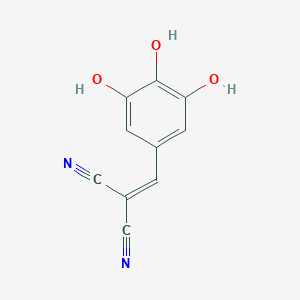

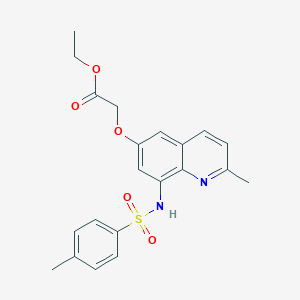

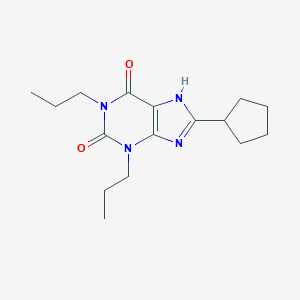

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3-O-Isopropylidene-D-erythronolactone useful in organic synthesis?

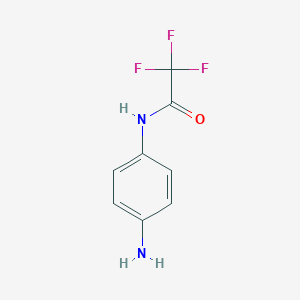

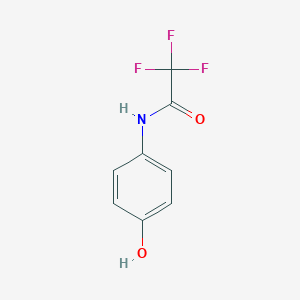

A: 2,3-O-Isopropylidene-D-erythronolactone serves as a valuable chiral starting material for synthesizing various complex molecules. Its structure allows for the stereoselective introduction of new chiral centers, making it particularly attractive for synthesizing natural products and their analogs. [, , ] For example, it has been employed in the synthesis of eritadenine, a hypocholesterolemic alkaloid, [] and the chromophore of kedarcidin, an antitumor antibiotic. []

Q2: How does 2,3-O-Isopropylidene-D-erythronolactone react with organometallic reagents?

A: Studies demonstrate that 2,3-O-Isopropylidene-D-erythronolactone reacts with organolithium and organomagnesium reagents, such as phenyllithium (PhLi) and lithiated dithianes. [, ] These reactions yield hemiacetals, which can be further manipulated to introduce new functional groups and stereocenters. For example, the addition of lithiated dithianes followed by reduction allows for the stereoselective formation of C-glycosides, including a furanose C-disaccharide. []

Q3: Can you provide an example of a specific application of 2,3-O-Isopropylidene-D-erythronolactone in complex molecule synthesis?

A: One notable example is its use in the formal asymmetric synthesis of a 7-methoxyaziridinomitosene. [] Researchers utilized 2,3-O-Isopropylidene-D-erythronolactone as a starting point for a multi-step synthesis that involved key reactions like Reformatsky reaction and intramolecular Heck reaction. This synthesis highlights the versatility of this compound in constructing complex molecular architectures.

Q4: What are the structural characteristics of 2,3-O-Isopropylidene-D-erythronolactone?

A: 2,3-O-Isopropylidene-D-erythronolactone is a cyclic ester (lactone) derived from D-erythronic acid. [] The '2,3-O-isopropylidene' prefix indicates the presence of a protecting group, an isopropylidene acetal, formed by the reaction of acetone with the hydroxyl groups at positions 2 and 3 of the erythronic acid molecule. This protecting group is crucial for controlling the reactivity and stereochemistry during chemical transformations.

Q5: Are there analytical techniques used to study reactions involving 2,3-O-Isopropylidene-D-erythronolactone?

A: Yes, various analytical techniques are employed to characterize the products and intermediates formed in reactions involving 2,3-O-Isopropylidene-D-erythronolactone. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural determination, X-ray diffraction for solid-state structure analysis, and chromatographic methods like gas chromatography and high-performance liquid chromatography (HPLC) for separating and analyzing reaction mixtures. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)